Cas no 2228227-39-0 (4-(azetidin-3-yloxy)-3-methoxyphenol)

4-(アゼチジン-3-イルオキシ)-3-メトキシフェノールは、アゼチジン環とフェノール基を有する複雑な有機化合物です。この化合物は、医薬品中間体や生化学研究における重要な構築ブロックとしての潜在的な応用が期待されています。特に、そのユニークな分子構造は、薬理活性を有する化合物の合成において有用な骨格を提供します。アゼチジン環の剛直性とフェノール基の反応性を併せ持つため、標的分子の修飾や新規化合物の設計に適しています。また、3位のメトキシ基は分子の安定性を向上させ、反応選択性を制御する上で有利に働きます。この化合物は、創薬研究や精密有機合成の分野で注目される高機能な中間体です。

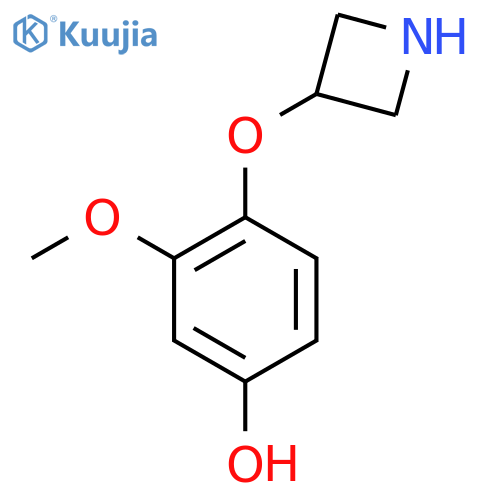

2228227-39-0 structure

商品名:4-(azetidin-3-yloxy)-3-methoxyphenol

4-(azetidin-3-yloxy)-3-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 4-(azetidin-3-yloxy)-3-methoxyphenol

- EN300-1802193

- 2228227-39-0

-

- インチ: 1S/C10H13NO3/c1-13-10-4-7(12)2-3-9(10)14-8-5-11-6-8/h2-4,8,11-12H,5-6H2,1H3

- InChIKey: VZZQELADNFDQJZ-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(=CC=1OC)O)C1CNC1

計算された属性

- せいみつぶんしりょう: 195.08954328g/mol

- どういたいしつりょう: 195.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

4-(azetidin-3-yloxy)-3-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1802193-5.0g |

4-(azetidin-3-yloxy)-3-methoxyphenol |

2228227-39-0 | 5g |

$3065.0 | 2023-06-02 | ||

| Enamine | EN300-1802193-0.5g |

4-(azetidin-3-yloxy)-3-methoxyphenol |

2228227-39-0 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1802193-0.1g |

4-(azetidin-3-yloxy)-3-methoxyphenol |

2228227-39-0 | 0.1g |

$930.0 | 2023-09-19 | ||

| Enamine | EN300-1802193-5g |

4-(azetidin-3-yloxy)-3-methoxyphenol |

2228227-39-0 | 5g |

$3065.0 | 2023-09-19 | ||

| Enamine | EN300-1802193-10.0g |

4-(azetidin-3-yloxy)-3-methoxyphenol |

2228227-39-0 | 10g |

$4545.0 | 2023-06-02 | ||

| Enamine | EN300-1802193-0.05g |

4-(azetidin-3-yloxy)-3-methoxyphenol |

2228227-39-0 | 0.05g |

$888.0 | 2023-09-19 | ||

| Enamine | EN300-1802193-2.5g |

4-(azetidin-3-yloxy)-3-methoxyphenol |

2228227-39-0 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1802193-10g |

4-(azetidin-3-yloxy)-3-methoxyphenol |

2228227-39-0 | 10g |

$4545.0 | 2023-09-19 | ||

| Enamine | EN300-1802193-1.0g |

4-(azetidin-3-yloxy)-3-methoxyphenol |

2228227-39-0 | 1g |

$1057.0 | 2023-06-02 | ||

| Enamine | EN300-1802193-0.25g |

4-(azetidin-3-yloxy)-3-methoxyphenol |

2228227-39-0 | 0.25g |

$972.0 | 2023-09-19 |

4-(azetidin-3-yloxy)-3-methoxyphenol 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

2228227-39-0 (4-(azetidin-3-yloxy)-3-methoxyphenol) 関連製品

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量